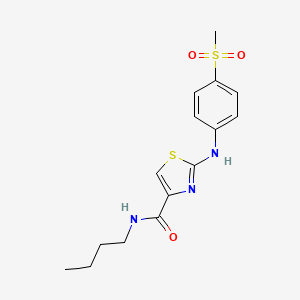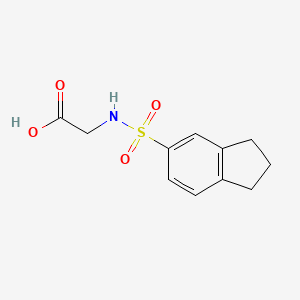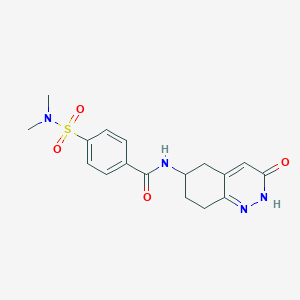
N-丁基-2-((4-(甲磺酰基)苯基)氨基)噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a butyl group, a methylsulfonyl phenyl group, and a carboxamide group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化分析
Biochemical Properties
N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This inhibition is achieved through binding interactions at the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 leads to reduced production of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, this compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its binding interactions with specific biomolecules. By inhibiting COX-2, it prevents the formation of prostaglandins, thereby reducing inflammation . This compound also affects gene expression by modulating the activity of transcription factors involved in the inflammatory response . Furthermore, its cytotoxic effects on cancer cells are mediated through the induction of apoptosis, a programmed cell death process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods .
Dosage Effects in Animal Models
The effects of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal dysfunction have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is involved in metabolic pathways related to inflammation and cancer. It interacts with enzymes such as COX-2 and influences the metabolic flux of arachidonic acid, leading to altered levels of prostaglandins and other metabolites . These interactions play a crucial role in its anti-inflammatory and anticancer effects.
Transport and Distribution
Within cells and tissues, N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the thiazole ring, followed by the introduction of the butyl group and the methylsulfonyl phenyl group. The final step involves the formation of the carboxamide group.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Substitution Reactions: The butyl group can be introduced through alkylation reactions, while the methylsulfonyl phenyl group can be added via nucleophilic aromatic substitution.
Carboxamide Formation: The carboxamide group is typically formed by reacting the thiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides for alkylation and nucleophiles for aromatic substitution are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carboxamide: Lacks the butyl group.
N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole: Lacks the carboxamide group.
Uniqueness
N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable molecule for further research and development in various scientific fields.
属性
IUPAC Name |
N-butyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-4-9-16-14(19)13-10-22-15(18-13)17-11-5-7-12(8-6-11)23(2,20)21/h5-8,10H,3-4,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYYKIMZXJMFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)


![Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2509523.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)
![N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)

![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)
![1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2509531.png)
![N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509534.png)
![N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)

